Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate
CAS No.: 1314985-68-6
Cat. No.: VC16490758
Molecular Formula: C13H18INO2
Molecular Weight: 347.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314985-68-6 |
|---|---|
| Molecular Formula | C13H18INO2 |
| Molecular Weight | 347.19 g/mol |
| IUPAC Name | tert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate |
| Standard InChI | InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |
| Standard InChI Key | RDCDDIXTYBVRTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I |
Introduction
Chemical Structure and Properties
Molecular Architecture
Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate (C₁₃H₁₈INO₂) features a 2,6-dimethylphenyl group substituted with an iodine atom at the para position and a tert-butyl carbamate moiety at the amino group. The iodine atom introduces steric and electronic effects that influence reactivity, while the tert-butyl group enhances solubility in nonpolar solvents .
Table 1: Physico-Chemical Properties
The compound’s structure is confirmed via spectroscopic methods, including NMR and mass spectrometry, which validate the positions of the iodine and methyl groups.
Solubility and Stability
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis begins with 2,6-dimethylphenol, which undergoes iodination at the para position using iodine monochloride (ICl) in acetic acid. Subsequent protection of the amine group with tert-butyl isocyanate in the presence of a base like triethylamine yields the carbamate.
Key Steps:
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Iodination:
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Carbamate Formation:
Optimization Challenges
Reaction yields depend on the purity of iodine monochloride and the exclusion of moisture. Typical yields range from 60–75%, with side products arising from over-iodination or incomplete carbamate formation.
Chemical Reactivity and Applications
Nucleophilic Substitution
The iodine atom’s electronegativity facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) replace iodine with aryl or alkyl groups, enabling access to diverse derivatives.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acid | Biaryl Pharmaceuticals |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aminated Drug Candidates |
Medicinal Chemistry Applications
The carbamate group acts as a protective moiety for amines in drug synthesis. For instance, it is used in the modular assembly of kinase inhibitors, where the iodine serves as a handle for late-stage functionalization.
Research Findings and Future Directions
Recent Advances
Studies demonstrate the compound’s utility in synthesizing polycyclic aromatic hydrocarbons (PAHs) via cascade cyclization reactions. Its iodine atom also enables radiofluorination, a critical step in developing PET imaging agents.
Challenges and Opportunities
Current limitations include moderate yields in large-scale synthesis and sensitivity to storage conditions. Future research should explore:
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Greener solvents (e.g., ionic liquids) to improve sustainability.
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Photocatalytic methods for selective functionalization.
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Bioconjugation techniques for targeted drug delivery systems.
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